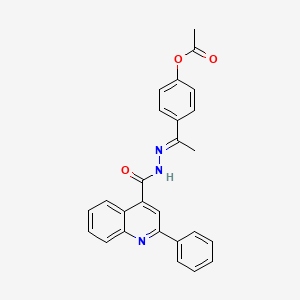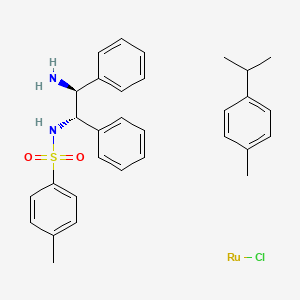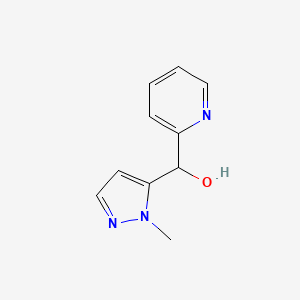
(1-Methyl-1H-pyrazol-5-yl)(pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol, also known as AldrichCPR, is a chemical compound with the empirical formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . It is used in early discovery research and is available through Sigma-Aldrich .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol typically involves the reaction of pyrazole derivatives with pyridine derivatives under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-pyridylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
(1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride: Contains a methoxyphenyl group and a carbonyl chloride group.
(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Contains a bromo group and an additional methyl group.
Uniqueness
(1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol is unique due to its combination of pyrazole and pyridine rings, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2-methylpyrazol-3-yl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C10H11N3O/c1-13-9(5-7-12-13)10(14)8-4-2-3-6-11-8/h2-7,10,14H,1H3 |
InChI Key |
RVONLUCCVPQWLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B12047789.png)

![2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12047792.png)
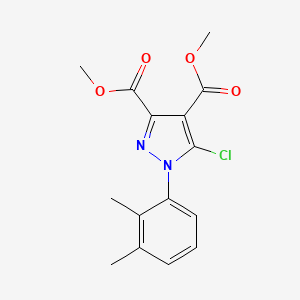
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)


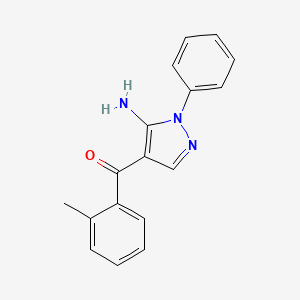
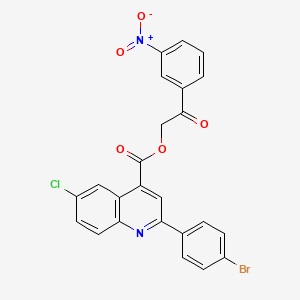

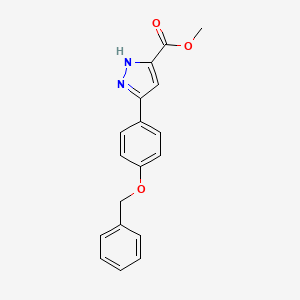
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)
